![molecular formula C21H19NO2 B14175982 9-[(2,5-Dimethoxyphenyl)methyl]-9H-carbazole CAS No. 927199-72-2](/img/structure/B14175982.png)
9-[(2,5-Dimethoxyphenyl)methyl]-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[(2,5-Dimethoxyphenyl)methyl]-9H-carbazole: is an organic compound that belongs to the class of carbazoles. Carbazoles are heterocyclic aromatic compounds with a tricyclic structure consisting of two benzene rings fused on either side of a nitrogen-containing pyrrole ring. The compound this compound is characterized by the presence of a 2,5-dimethoxyphenylmethyl group attached to the nitrogen atom of the carbazole core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-[(2,5-Dimethoxyphenyl)methyl]-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethoxybenzyl chloride and carbazole.
N-Alkylation: The key step in the synthesis is the N-alkylation of carbazole with 2,5-dimethoxybenzyl chloride. This reaction is usually carried out in the presence of a base, such as potassium carbonate (K2CO3), and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective starting materials, and employing efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 9-[(2,5-Dimethoxyphenyl)methyl]-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced carbazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学的研究の応用
Chemistry: In chemistry, 9-[(2,5-Dimethoxyphenyl)methyl]-9H-carbazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In the field of biology and medicine, carbazole derivatives, including this compound, have shown promise as potential therapeutic agents. They exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Researchers are investigating their potential as drug candidates for the treatment of various diseases .
Industry: In industry, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties make it a valuable component in the design of advanced materials for electronic applications .
作用機序
The mechanism of action of 9-[(2,5-Dimethoxyphenyl)methyl]-9H-carbazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, carbazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer activity. The exact molecular pathways and targets involved can vary depending on the specific derivative and its intended use .
類似化合物との比較
Carbazole: The parent compound, carbazole, shares the same tricyclic structure but lacks the 2,5-dimethoxyphenylmethyl group.
2,5-Dimethoxybenzylamine: This compound contains the 2,5-dimethoxyphenylmethyl group but lacks the carbazole core.
9-Methylcarbazole: Similar to 9-[(2,5-Dimethoxyphenyl)methyl]-9H-carbazole but with a methyl group instead of the 2,5-dimethoxyphenylmethyl group.
Uniqueness: The uniqueness of this compound lies in its combination of the carbazole core and the 2,5-dimethoxyphenylmethyl group. This unique structure imparts distinct electronic and chemical properties, making it valuable for various applications in chemistry, biology, and industry .
特性
CAS番号 |
927199-72-2 |
|---|---|
分子式 |
C21H19NO2 |
分子量 |
317.4 g/mol |
IUPAC名 |
9-[(2,5-dimethoxyphenyl)methyl]carbazole |
InChI |
InChI=1S/C21H19NO2/c1-23-16-11-12-21(24-2)15(13-16)14-22-19-9-5-3-7-17(19)18-8-4-6-10-20(18)22/h3-13H,14H2,1-2H3 |
InChIキー |
KZYJVNKNRHNGHN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)CN2C3=CC=CC=C3C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



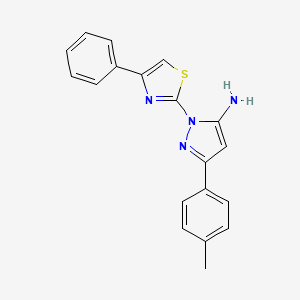
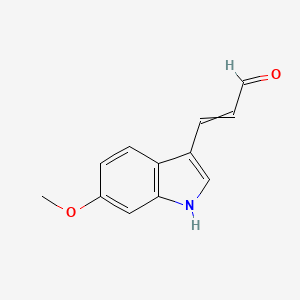
![[(Dichlorosilanediyl)di(ethane-2,1-diyl)]bis(diphenylphosphane)](/img/structure/B14175918.png)
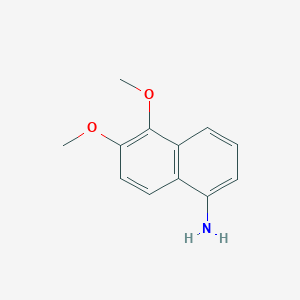
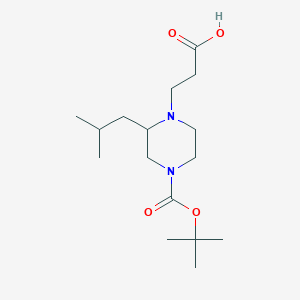
![{[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetaldehyde](/img/structure/B14175934.png)
![4-[7-Fluoro-6-(4-fluoro-3-methylphenyl)-1H-indol-2-yl]benzoic acid](/img/structure/B14175937.png)
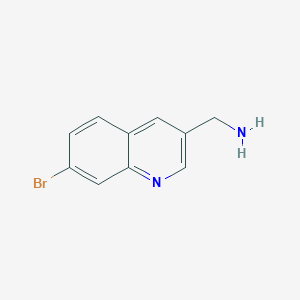
![1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-tetrazole](/img/structure/B14175955.png)
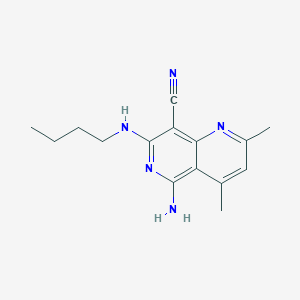
![{1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane](/img/structure/B14175970.png)
![(2S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-one](/img/structure/B14175976.png)
![5-{[5-(4-bromophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14175979.png)
